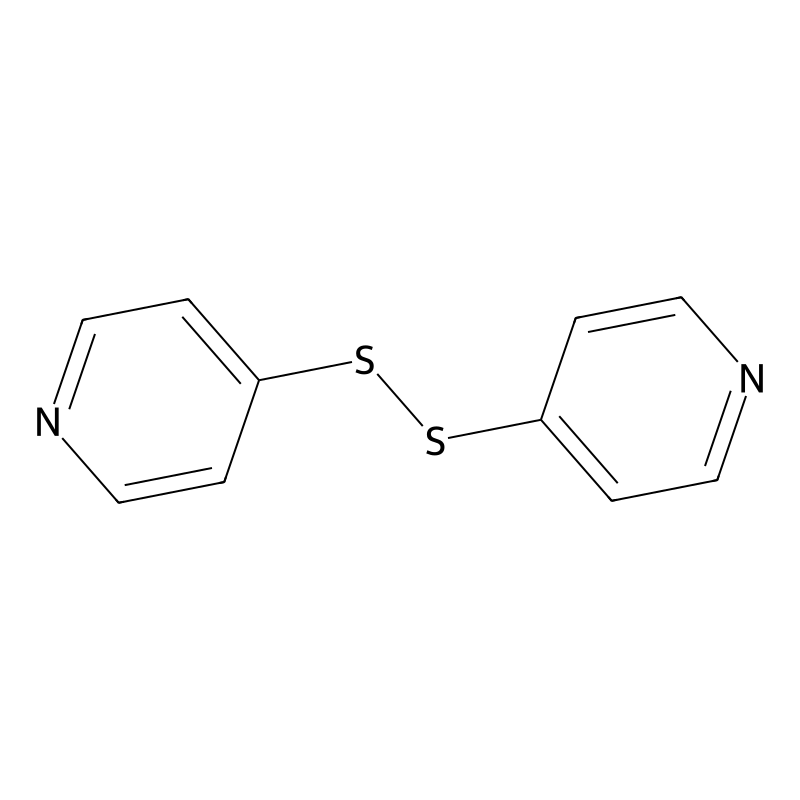4,4'-Dipyridyl disulfide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Dissociation of GroEL:
GroEL is a protein complex that functions as a molecular chaperone in some bacteria. Molecular chaperones assist other proteins in folding into their proper three-dimensional structures. Researchers have found that 4,4'-dipyridyl disulfide can induce the dissociation of GroEL from its tetrameric form (four subunits) into individual monomers (single subunits). This process is useful for studying the structure and function of GroEL [Source: National Institutes of Health publication on Pubmed ""].
Modification of Gold Surfaces:
Gold surfaces are commonly used in biosensor design for their unique properties. 4,4'-Dipyridyl disulfide can be used to modify self-assembled monolayers on gold surfaces. These modified surfaces can then be used to attach biomolecules like proteins for further research into protein-protein interactions and other applications [Source: Santa Cruz Biotechnology product information ""].
4,4'-Dipyridyl disulfide, also known as 4,4'-dithiodipyridine, is an organic compound with the molecular formula . It is characterized by two pyridine rings connected by a disulfide bond. This compound is classified within the broader category of organosulfur compounds, specifically as an organic disulfide. The structure features a six-member aromatic heterocyclic ring containing one nitrogen atom and five carbon atoms in each pyridine unit. Its unique properties arise from the presence of the disulfide linkage, which plays a crucial role in its chemical reactivity and biological activity .
4,4'-Dipyridyl disulfide is highly reactive and functions primarily as a thiol oxidant. It participates in thiol–disulfide exchange reactions, making it valuable for quantifying thiol groups in biochemical studies. This compound can react with thiol groups to form mixed disulfides, thus altering the redox state of cellular environments. The reactivity of 4,4'-dipyridyl disulfide is particularly pronounced at low pH levels, where it can induce oxidative stress in biological systems .
The biological activity of 4,4'-dipyridyl disulfide has been extensively studied due to its role as a thiol-specific oxidant. It has been shown to induce toxicity in various organisms, including yeast, where it impairs growth at concentrations as low as 10–16 μM. The mechanism behind this toxicity is linked to oxidative damage caused by the oxidation of cellular thiols. Moreover, it has been implicated in cellular signaling pathways that respond to oxidative stress, particularly through the activation of transcription factors like Yap1p .
4,4'-Dipyridyl disulfide can be synthesized through the oxidative dimerization of 4-thiopyridine. This reaction typically involves the use of an oxidizing agent that facilitates the formation of the disulfide bond between two thiol groups derived from 4-thiopyridine. The synthesis can be optimized by controlling reaction conditions such as temperature and pH to enhance yield and purity .
The applications of 4,4'-dipyridyl disulfide are diverse and include:
- Biochemical Research: Used as a reagent for measuring thiol concentrations and studying redox biology.
- Pharmaceutical Development: Investigated for its potential role in drug metabolism and activation processes.
- Material Science: Explored for use in creating cross-linked polymer networks due to its ability to form disulfide bonds.
Due to its reactivity and ability to modify thiols, it serves as an important tool in various fields of research .
Studies on the interactions of 4,4'-dipyridyl disulfide with biological molecules have revealed its capacity to modify proteins through thiol oxidation. These modifications can lead to changes in protein function and stability. For instance, it has been shown to affect the activity of enzymes involved in redox reactions and cellular detoxification pathways. Furthermore, its interactions with cellular components can influence signaling pathways related to oxidative stress responses .
Several compounds share structural similarities with 4,4'-dipyridyl disulfide, including:
- Dithiothreitol: A reducing agent used to maintain proteins in a reduced state.
- Cystamine: A compound that also contains a disulfide bond but is derived from cysteine.
- Thiodipropionic acid: A dicarboxylic acid with two thioether groups.
Comparison TableCompound Name Structure Type Primary Use Unique Features 4,4'-Dipyridyl Disulfide Organic Disulfide Redox biology research Highly reactive thiol oxidant Dithiothreitol Reducing Agent Protein stabilization Strong reducing agent that prevents oxidation Cystamine Organic Disulfide Antioxidant properties Contains two cysteine residues Thiodipropionic Acid Dicarboxylic Acid Antioxidant applications Acts as a chain-breaking antioxidant
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| 4,4'-Dipyridyl Disulfide | Organic Disulfide | Redox biology research | Highly reactive thiol oxidant |
| Dithiothreitol | Reducing Agent | Protein stabilization | Strong reducing agent that prevents oxidation |
| Cystamine | Organic Disulfide | Antioxidant properties | Contains two cysteine residues |
| Thiodipropionic Acid | Dicarboxylic Acid | Antioxidant applications | Acts as a chain-breaking antioxidant |
The uniqueness of 4,4'-dipyridyl disulfide lies in its specific reactivity with thiols and its application in studying redox states within biological systems. Its dual pyridine structure enhances its membrane permeability compared to other similar compounds .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








